molecular formula C6H8ClNO3 B15134778 2-Chloro-6-oxopiperidine-4-carboxylic acid

2-Chloro-6-oxopiperidine-4-carboxylic acid

Cat. No.: B15134778
M. Wt: 177.58 g/mol
InChI Key: AZSQTVFCGUOBOA-UHFFFAOYSA-N
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Description

2-Chloro-6-oxopiperidine-4-carboxylic acid is a heterocyclic organic compound that features a piperidine ring substituted with a chlorine atom at the 2-position, a ketone group at the 6-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-oxopiperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable piperidine derivative, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position. Subsequent oxidation reactions can be employed to introduce the ketone group at the 6-position, and carboxylation reactions can be used to introduce the carboxylic acid group at the 4-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-oxopiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can yield alcohols, and substitution can yield various substituted piperidine derivatives .

Scientific Research Applications

2-Chloro-6-oxopiperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-oxopiperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chlorine atom and ketone group can participate in various interactions, including hydrogen bonding and covalent bonding, which can modulate the activity of the target molecules .

Comparison with Similar Compounds

2-Chloro-6-oxopiperidine-4-carboxylic acid can be compared with other similar compounds such as:

    6-Chloropyridine-2-carboxylic acid: Similar in structure but with a pyridine ring instead of a piperidine ring.

    2-Chloropiperidine-4-carboxylic acid: Lacks the ketone group at the 6-position.

    6-Oxo-2-piperidinecarboxylic acid: Lacks the chlorine atom at the 2-position

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C6H8ClNO3

Molecular Weight

177.58 g/mol

IUPAC Name

2-chloro-6-oxopiperidine-4-carboxylic acid

InChI

InChI=1S/C6H8ClNO3/c7-4-1-3(6(10)11)2-5(9)8-4/h3-4H,1-2H2,(H,8,9)(H,10,11)

InChI Key

AZSQTVFCGUOBOA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)NC1Cl)C(=O)O

Origin of Product

United States

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